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molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8

Ethyl 5-amino-1-benzothiophene-2-carboxylate

Cat. No. B183001
M. Wt: 221.28 g/mol
InChI Key: CHFISKGSWVIUIX-UHFFFAOYSA-N
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Patent
US07872024B2

Procedure details

A suspension of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester (10.52 g, 41.89 mmol) and 10% Pd/C (1.1 g) in 450 mL of EtOH was hydrogenated under 1 atm of H2 for 4 d at rt. The reaction mixture was filtered and the filtrate was concentrated and dried to give 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester as a green solid. A parallel reaction was preformed on 10.61 g of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester in the same manner. A total of 18.37 g of 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained. MS (EI): cal'd 222.0 (MH+), exp 222.2 (MH+). Procedure for Acylation
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([N+:15]([O-])=O)=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2]>CCO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
10.52 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
450 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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